molecular formula C14H13F3N4O B2854516 5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile CAS No. 318517-95-2

5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile

货号: B2854516
CAS 编号: 318517-95-2
分子量: 310.28
InChI 键: GLONGIWRTNOAHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile is a pyrazole derivative characterized by:

  • A trifluoromethyl group at position 3, enhancing lipophilicity and metabolic stability.
  • A methylamino group substituted with a 4-methoxyphenyl moiety at position 5, which may influence π-π interactions and solubility.
  • A methyl group at position 1 and a carbonitrile group at position 2.

属性

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O/c1-21-13(11(7-18)12(20-21)14(15,16)17)19-8-9-3-5-10(22-2)6-4-9/h3-6,19H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONGIWRTNOAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Analogs and Substituent Effects

Compound Name Key Substituents Structural Differences vs. Target Compound
6-Amino-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile Pyranopyrazole fused ring, 4-methoxyphenyl, amino group Pyranopyrazole core vs. simple pyrazole in target compound
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole ring, bromobenzylthio group Oxadiazole substituent instead of methylamino-methoxyphenyl
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile Ethoxymethyleneamino, 4-fluorophenyl, 4-nitrophenyl Nitrophenyl and fluoroaryl vs. methoxyphenyl in target
5-Amino-1-(4-methoxybenzoyl)pyrazole-4-carbonitrile 4-Methoxybenzoyl group at position 1 Acyl group vs. methylamino-methoxyphenyl in target
5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenylpyrazole-4-carbonitrile 3-Chlorophenylsulfanyl, phenyl group at position 3 Sulfanyl and phenyl vs. trifluoromethyl and methoxyphenyl

Physicochemical Properties

Data from analogs highlight trends in melting points, yields, and solubility:

Compound Class/Example Melting Point (°C) Yield (%) Key Observations
1,3,4-Oxadiazole derivatives (e.g., ) 77–114 27.7–83.3 High yields for bromobenzylthio derivatives; lower yields for cyanoethylthio.
Pyrazole-4-carbonitriles with aryl groups (e.g., ) 194–226 N/A Electron-withdrawing groups (e.g., nitro) increase melting points.
Amino-pyrazolecarbonitriles (e.g., ) 196.6 54.85 Acyl substituents reduce polarity compared to methylamino groups.

常见问题

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step reactions under controlled conditions (e.g., inert atmosphere, solvents like DMSO/THF, and temperature gradients). Key steps include:

  • Amine coupling : Reaction of 4-methoxybenzylamine with a pre-functionalized pyrazole intermediate.
  • Nitrile introduction : Via nucleophilic substitution or cyanation reactions .
    Characterization methods :
  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions; IR spectroscopy for functional groups (e.g., nitrile stretch ~2200 cm1^{-1}) .
  • Purity assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • In vitro assays : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase isoforms, prostaglandin synthases) based on structural analogs’ activities .
  • Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-malignant cells to assess selectivity .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC50_{50} values .

Basic: Which analytical techniques are critical for confirming purity and stability?

Answer:

  • Purity : Combine HPLC with mass spectrometry (LC-MS) to detect trace impurities .
  • Stability :
    • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
    • Hydrolytic stability : Incubate in buffered solutions (pH 2–9) and monitor degradation via 1H^1H-NMR .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkyl-substituted aryl rings) and compare bioactivity .

  • Key parameters :

    SubstituentBiological Activity TrendReference
    4-OCH3_3Moderate CA inhibition
    4-CF3_3Enhanced cytotoxicity
    • Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase IX) .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

  • Verify assay conditions : Ensure consistent pH, temperature, and co-factor concentrations (e.g., zinc for carbonic anhydrase assays) .
  • Orthogonal validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) if fluorescence-based assays show variability .
  • Control compounds : Include known inhibitors (e.g., acetazolamide) to benchmark activity .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Answer:

  • Molecular dynamics (MD) : Simulate binding to carbonic anhydrase isoforms (PDB: 3IAI) using GROMACS to assess stability of ligand-protein complexes .
  • ADMET prediction : Use SwissADME to estimate logP, solubility, and CYP450 interactions .

Advanced: How to assess compound stability under physiological conditions?

Answer:

  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify intact compound via LC-MS/MS .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV spectroscopy .

Advanced: How to optimize synthesis for scalability without compromising yield?

Answer:

  • Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling steps to reduce byproducts .
  • Solvent optimization : Replace DMSO with cyclopentyl methyl ether (CPME) for easier post-reaction purification .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

Answer:

  • Xenograft models : Use immunocompromised mice with human tumor lines (e.g., HCT-116 for colorectal cancer) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after oral administration .

Advanced: How to analyze crystallographic data to confirm molecular geometry?

Answer:

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., pyrazole ring planarity, dihedral angles of substituents) .
  • Validation metrics : Ensure R-factor < 0.05 and data-to-parameter ratio > 15 .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。